溴化异丙托品杂质F
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ipratropium Bromide impurity F, also known as Ipratropium EP Impurity F, is a chemical compound with the molecular formula C20H28NO2:Br and a molecular weight of 314.4:79.9 . Its chemical name is (1R,3r,5S)-8-Isopropyl-8-methyl-3-((2-phenylacryloyl)oxy)-8-azabicyclo[3.2.1]octan-8-ium bromide .
Synthesis Analysis
A new HPLC method was developed for the simultaneous analysis of Ipratropium bromide and its seven related substances . The separation was performed on a waters HPLC ZORBAX Eclipse XDB- C8 column . The gradient method used mobile phases containing methanol, acetonitrile, trifluoroacetic acid (TFA), water .
Molecular Structure Analysis
The molecular structure of Ipratropium Bromide impurity F can be represented by the SMILES string: C=C(C(O[C@@]1(C[C@]2([H])CCC@C)C)([H])C1)[H])=O)C3=CC=CC=C3 . The InChI representation is: InChI=1S/C21H38O7/c1-8-15-11(3)17(23)12(4)16(22)10(2)9-21(7,27)19(25)13(5)18(24)14(6)20(26)28-15/h10-15,17-19,23-25,27H,8-9H2,1-7H3/t10-,11+,12+,13+,14-,15-,17+,18+,19-,21-/m0/s1 .
Physical And Chemical Properties Analysis
Ipratropium Bromide impurity F is a substance with the molecular formula C20H28NO2:Br and a molecular weight of 314.4:79.9 . More detailed physical and chemical properties specific to Ipratropium Bromide impurity F were not found in the sources.
科学研究应用
降解产物的分析分离和表征
溴化异丙托品的杂质F以及其他杂质和降解产物,使用稳定性指示梯度液相色谱-串联质谱法进行了精确定量。这项研究对于确保药物制剂的质量至关重要,因为它保证了杂质的准确识别和定量 (Rasheed & Ahmed, 2017)。
工程化颗粒的制造和表征
旨在实现缓释特性的溴化异丙托品工程化可吸入颗粒的研究突出了该药物在改进药物递送系统中的重要性。先进的制造技术和彻底的表征(包括使用聚乳酸 (PLA) 涂层)是延长该药物支气管扩张作用的关键 (Taylor、Hickey 和 VanOort, 2006)。
振动光谱和量子化学计算
溴化异丙托品通过振动光谱和量子化学计算进行了广泛的研究。这种深入的分析有助于更好地了解该药物的分子结构和行为,揭示它可能以两种构象的混合物存在 (Ali、Edwards、Kendrick 和 Scowen, 2009)。
药物开发和质量控制
稳定性指示HPLC方法的开发
开发了一种新的HPLC方法,用于同时分析溴化异丙托品及其相关物质。该方法对于维持活性药物成分(API)的质量并确保药品的安全性及有效性至关重要 (Li 等,2020)。
包装材料和药物之间的相容性研究
专注于包装材料和溴化异丙托品气雾剂之间相容性的研究,强调了选择合适的包装以防止活性成分迁移和吸附,确保药品稳定性和质量的重要性 (Yue、Shen 和 Hu, 2010)。
作用机制
Target of Action
Ipratropium Bromide, including its impurity F, primarily targets the muscarinic acetylcholine receptors in the bronchial smooth muscle . These receptors play a crucial role in the contraction and relaxation of the bronchial smooth muscle, which directly influences airway resistance and lung ventilation .
Mode of Action
Ipratropium Bromide acts as a muscarinic antagonist . It blocks the action of acetylcholine at parasympathetic sites in bronchial smooth muscle, inhibiting vagally mediated reflexes . This antagonism prevents the increase in intracellular concentration of cyclic guanosine monophosphate (cGMP), produced by the interaction of acetylcholine with the muscarinic receptors. The decrease in cGMP leads to bronchodilation .
Biochemical Pathways
The primary biochemical pathway affected by Ipratropium Bromide is the acetylcholine signaling pathway in the bronchial smooth muscle . By blocking the muscarinic acetylcholine receptors, Ipratropium Bromide impedes the normal functioning of this pathway, leading to the relaxation of the bronchial smooth muscle and subsequent bronchodilation .
Pharmacokinetics
Ipratropium Bromide is commonly administered through inhalation, which allows it to produce a local effect without significant systemic absorption . The compound has a protein binding of 0 to 9% in vitro . It is metabolized in the liver and has an elimination half-life of approximately 2 hours
Result of Action
The primary molecular effect of Ipratropium Bromide’s action is the inhibition of acetylcholine-induced bronchoconstriction , resulting in bronchodilation . This leads to improved airflow and reduced symptoms in conditions such as chronic obstructive pulmonary disease (COPD) and asthma .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ipratropium Bromide. For instance, the compound should be protected from light to maintain its stability . Additionally, the presence of other drugs, patient-specific factors (like the severity of bronchoconstriction and individual responsiveness), and the specific characteristics of the inhalation device can all impact the efficacy of Ipratropium Bromide .
安全和危害
未来方向
While specific future directions for Ipratropium Bromide impurity F were not found in the sources, Ipratropium Bromide, the parent compound, is used in the control of symptoms related to bronchospasm in chronic obstructive pulmonary disease (COPD) . It has also been studied for the treatment of sialorrhea . These uses could potentially guide future research and applications of Ipratropium Bromide impurity F.
属性
IUPAC Name |
(5-methyl-5-propan-2-yl-5-azoniatricyclo[4.3.0.01,4]nonan-8-yl) 2-phenylprop-2-enoate;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28NO2.BrH/c1-14(2)22(4)18-10-11-21(18)13-17(12-19(21)22)24-20(23)15(3)16-8-6-5-7-9-16;/h5-9,14,17-19H,3,10-13H2,1-2,4H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJFTVJFJQGORK-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[N+]1(C2CCC23C1CC(C3)OC(=O)C(=C)C4=CC=CC=C4)C.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。